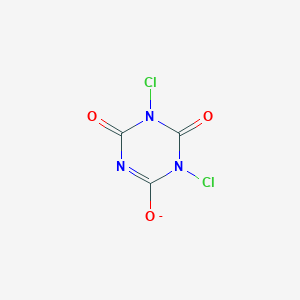

1,5-Dichloro-4,6-dioxo-1,3,5-triazin-2-olate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJLBZWIKQJOAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Production Methodologies of Sodium Dichloroisocyanurate

Precursor Chemical Reactions and Pathways

The synthesis of sodium dichloroisocyanurate begins with the production of its core heterocyclic structure, cyanuric acid. This is typically accomplished through the thermal decomposition of urea (B33335), followed by treatment with an alkali.

Pyrolysis of Urea to Cyanuric Acid

The industrial-scale production of cyanuric acid is primarily achieved through the pyrolysis, or high-temperature decomposition, of urea. fao.orgat.ua This process is typically conducted without a catalyst. at.ua When heated, urea undergoes a complex series of reactions, initially decomposing into isocyanic acid and ammonia (B1221849). researchgate.netrsc.org Subsequently, three molecules of isocyanic acid trimerize to form the stable six-membered ring of cyanuric acid. at.uaacs.org

This endothermic reaction requires significant heat, with temperatures typically maintained between 190°C and 250°C. at.uarsc.org The efficiency of the conversion and the purity of the resulting cyanuric acid are highly dependent on reaction conditions such as temperature and the duration of the reaction. at.ua The crude cyanuric acid produced is often purified by digestion with a strong mineral acid to remove acyclic impurities and convert by-products like aminotriazines into additional cyanuric acid. fao.org

Alkaline Treatment of Cyanuric Acid with Strong Bases

Following its production, cyanuric acid is treated with a strong base, most commonly sodium hydroxide (B78521) (NaOH), in an aqueous solution. fao.orgtroublefreepool.com This step is essential to prepare the cyanurate salt for the subsequent chlorination stage. The reaction involves the neutralization of the acidic protons of cyanuric acid by the hydroxide ions, leading to the formation of disodium (B8443419) cyanurate. chemicalbook.comgoogle.com

The reaction is as follows: C₃H₃N₃O₃ + 2 NaOH → Na₂H(CNO)₃ + 2 H₂O

This acid-base reaction is typically carried out under controlled pH and temperature conditions to ensure the complete formation of the disodium salt. google.com The resulting solution is then ready for the next phase of the synthesis.

Chlorination Processes for Dichloroisocyanuric Acid Monohydrate Formation

The core of the NaDCC synthesis is the chlorination of the cyanurate intermediate. This is accomplished by introducing elemental chlorine (Cl₂) into the aqueous solution of disodium cyanurate. fao.org The chlorine reacts with the cyanurate ring, replacing two hydrogen atoms on the nitrogen atoms with chlorine atoms, which results in the precipitation of dichloroisocyanuric acid monohydrate. fao.orgfao.org

The reaction can be represented as: Na₂H(CNO)₃ + 2 Cl₂ → C₃HCl₂N₃O₃·H₂O + 2 NaCl

This chlorination process is exothermic and requires careful control of temperature and pH to prevent side reactions and ensure product stability. fao.orggoogle.com The pH is typically controlled to be between 1.7 and 3.5. google.comgoogle.com

Conversion to Sodium Dichloroisocyanurate Dihydrate and Anhydrous Forms

The dichloroisocyanuric acid monohydrate produced in the preceding step is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield sodium dichloroisocyanurate. fao.orggoogle.com This neutralization reaction forms the sodium salt, which can be crystallized as either the dihydrate (NaDCC·2H₂O) or the anhydrous form, depending on the crystallization and drying conditions. fao.orgfao.org

The neutralization reaction is: C₃HCl₂N₃O₃ + NaOH → NaC₃Cl₂N₃O₃ + H₂O

To obtain the dihydrate form, crystallization is typically performed at lower temperatures. google.com The anhydrous form is produced by heating the dihydrate to remove the water of crystallization. fao.orgfao.org

| Property | Sodium Dichloroisocyanurate Dihydrate | Sodium Dichloroisocyanurate Anhydrous |

| CAS Number | 51580-86-0 fao.org | 2893-78-9 fao.org |

| Chemical Formula | NaC₃N₃O₃Cl₂·2H₂O fao.org | NaC₃N₃O₃Cl₂ fao.org |

| Formula Weight | 255.98 g/mol fao.org | 219.95 g/mol fao.org |

| Appearance | White crystalline powder or granules fao.org | White crystalline powder or granules fao.org |

By-product Formation and Control in Synthesis Processes

A significant challenge in the production of NaDCC is managing the formation of hazardous by-products, particularly nitrogen trichloride (B1173362) (NCl₃).

Mechanism of Nitrogen Trichloride Generation and Mitigation Strategies

Nitrogen trichloride is a volatile and explosive yellow oil that can form during the chlorination process. google.compoolcareltd.nz Its formation can occur from the reaction of chlorine with ammonia, ammonium (B1175870) salts, urea, or similar nitrogen-containing compounds that may be present as impurities. poolcareltd.nzwatertechnologies.com The reaction is favored in certain pH ranges and with an excess of chlorine. watertechnologies.com

The formation of nitrogen trichloride from ammonia can be represented as: NH₃ + 3 Cl₂ → NCl₃ + 3 HCl

Given the severe safety risks associated with NCl₃, several mitigation strategies are employed in industrial production:

Strict pH Control: Maintaining the pH of the reaction mixture within a specific range is critical to suppress the formation of nitrogen trichloride. fao.org

Temperature Management: Careful control of the reaction temperature is necessary, as heating can lead to the decomposition of NaDCC dihydrate and the potential release of nitrogen trichloride. aiha.orgcsb.gov

Control of Reactant Ratios: Precisely controlling the molar ratios of the reactants helps to avoid excess chlorine that could react with nitrogenous impurities. google.com

High-Purity Precursors: Using purified cyanuric acid with low levels of ammonia and other nitrogen-containing impurities significantly reduces the risk of NCl₃ formation. fao.org

Gas Venting and Scrubbing: The reactor systems are designed with gas vents to safely handle any evolved gases, which can be passed through a scrubber system. google.com

By implementing these control measures, manufacturers can ensure the safe and efficient production of high-purity sodium dichloroisocyanurate.

Minimization of Unreacted Cyanuric Acid and Sodium Chloride Impurities

The commercial production of sodium dichloroisocyanurate inevitably generates impurities, with unreacted cyanuric acid and sodium chloride being the most significant. fao.orgfao.orgchlorun.com Minimizing these impurities is critical for achieving the high-purity grades required for various applications.

The primary source of sodium chloride is the main reaction pathway itself, where it is formed as a major by-product. fao.orgchlorun.com The synthesis typically involves the reaction of cyanuric acid with sodium hydroxide to form a cyanurate salt, which is then chlorinated. matcochemicals.comsolechem.eu In one common method, a slurry of purified cyanuric acid reacts with sodium hydroxide to produce disodium cyanurate, which is then treated with elemental chlorine. fao.org This process precipitates dichloroisocyanuric acid (DCCA) monohydrate, leaving sodium chloride in the solution. fao.org

Unreacted cyanuric acid in the final product often results from incomplete reactions, which can be influenced by several factors. The purity of the initial cyanuric acid is paramount; using a high-purity grade (greater than 95%) leads to higher yields of NaDCC and a purer final product. google.com Crude cyanuric acid, often produced from the pyrolysis of urea, can be purified by digestion with strong mineral acids like sulfuric or nitric acid. fao.orgfao.org This purification step converts cyclic aminotriazine (B8590112) by-products into additional cyanuric acid and hydrolyzes acyclic impurities to carbon dioxide and ammonia. fao.orgchlorun.com

Careful control of the reaction stoichiometry is another crucial factor. For instance, in processes that react trichloroisocyanuric acid with cyanuric acid and sodium hydroxide, maintaining precise molar ratios is essential. google.com A molar ratio of sodium hydroxide to cyanuric acid below 3:1 can result in unreacted cyanuric acid and other chloroisocyanurates remaining in the reaction mixture. google.com Similarly, an incorrect ratio of trichloroisocyanuric acid to cyanuric acid can leave unreacted starting materials. google.com

To mitigate these impurities, manufacturers employ several strategies throughout the production process. The precipitated intermediate, dichloroisocyanuric acid (DCCA) monohydrate, is typically separated by filtration and then washed to remove the sodium chloride-rich mother liquor. fao.orgchlorun.com This intermediate is then re-slurried and neutralized with a strong base like sodium hydroxide to form the final sodium dichloroisocyanurate dihydrate. fao.org

| Impurity | Source | Minimization Strategy |

|---|---|---|

| Sodium Chloride (NaCl) | Major by-product of the primary chlorination reaction. fao.orgchlorun.com | Washing and filtration of the dichloroisocyanuric acid (DCCA) intermediate to separate it from the mother liquor. fao.org |

| Unreacted Cyanuric Acid | Use of impure cyanuric acid raw material or incomplete reaction. fao.orggoogle.com | - Use of high-purity (>95%) cyanuric acid. google.com |

Technological Advancements in Production for Enhanced Purity and Yield

The quest for higher purity and greater efficiency in sodium dichloroisocyanurate production has driven significant technological innovation. These advancements span from improvements in the synthesis of raw materials to the development of more sophisticated, continuous manufacturing processes.

A key area of development has been in the production of the precursor, cyanuric acid. One patented method describes the pyrolysis of urea in a linear alkyl dinitrile solvent, such as adiponitrile (B1665535). google.comscribd.com This process allows for a highly selective conversion of urea to cyanuric acid, achieving yields as high as 97% with minimal by-products like ammelide (B29360) and ammeline. google.com Another innovation involves refining crude cyanuric acid with a dilute inorganic acid and then directly using the centrifuged, wet product in the synthesis of NaDCC without an intermediate drying step. patsnap.com This approach streamlines the production process, solves issues related to material adhesion on heating surfaces, and facilitates continuous manufacturing, thereby boosting industrial efficiency. patsnap.com

Furthermore, innovations in formulation have led to products with improved characteristics, such as better solubility and stability, which enhance their effectiveness. marketresearchintellect.comarchivemarketresearch.com While not a direct production technology, the development of formulations that are more efficient allows for the use of smaller quantities of the chemical, which is both a cost and environmental benefit. marketresearchintellect.com Some processes also focus on reducing waste streams; for example, a method for preparing trichloroisocyanuric acid (a related compound) by first preparing DCCA using calcium carbonate saves on alkali costs and reduces the generation of waste saline solution. google.com Such developments in the broader field of chlorinated isocyanurates often inform and contribute to the optimization of NaDCC production.

| Advancement | Description | Benefit |

|---|---|---|

| High-Yield Cyanuric Acid Synthesis | Pyrolysis of urea in an adiponitrile solvent. google.comscribd.com | Achieves high selectivity and yields of up to 97%, resulting in a purer starting material. google.com |

| Streamlined Raw Material Processing | Direct use of wet, refined cyanuric acid in NaDCC synthesis without an intermediate drying step. patsnap.com | Increases production speed, enables continuity, and improves overall industrial efficiency. patsnap.com |

| Continuous Production Processes | Continuous feeding of reactants into a controlled reaction vessel. fao.orggoogle.com | Improves process control, product consistency, and manufacturing efficiency. |

| Inert Gas Purging | Passing an inert gas (e.g., nitrogen) through the reactor's gaseous phase during the reaction. google.com | Safely removes the explosive by-product nitrogen trichloride (NCl₃), enhancing process safety. google.com |

| Improved Formulations | Development of new formulations with enhanced solubility and stability. marketresearchintellect.comarchivemarketresearch.com | Increases disinfection efficiency, allowing for reduced usage and lower environmental impact. marketresearchintellect.com |

Chemical Reactivity and Mechanistic Investigations of Sodium Dichloroisocyanurate

Hydrolysis Equilibria and Active Chlorine Species Generation in Aqueous Solutions

When dissolved in water, sodium dichloroisocyanurate undergoes rapid hydrolysis, leading to a complex set of equilibria involving various chlorinated and non-chlorinated isocyanurates. inchem.orgfao.org This process is fundamental to its function as a disinfectant, as it results in the generation of free available chlorine (FAC), primarily in the form of hypochlorous acid (HOCl). inchem.orgfao.org

The primary hydrolysis reaction of NaDCC in water can be simplified as follows:

C₃N₃O₃Cl₂Na + 2H₂O ↔ C₃N₃O₃H₂Na + 2HOCl who.int

This reaction produces sodium cyanurate and two molecules of hypochlorous acid. who.int Hypochlorous acid is the principal microbicidal agent, effective against a broad spectrum of microorganisms including bacteria, viruses, fungi, and algae. fao.orgresearchgate.net The generation of HOCl is a key feature that distinguishes NaDCC from other chlorine-based disinfectants. Unlike sodium hypochlorite (B82951) solutions, which are alkaline, solutions of NaDCC are acidic, a condition that favors the predominance of the more microbicidal HOCl over the less effective hypochlorite ion (OCl⁻). cdc.gov

A notable characteristic of NaDCC is its role as a chlorine reservoir. Not all the available chlorine is immediately released as HOCl upon dissolution. hocltrust.org Instead, a significant portion remains as chlorinated isocyanurates, which act as a reserve. As the free available chlorine (HOCl) is consumed through reactions with organic matter or microorganisms, the chlorinated isocyanurates dissociate to replenish the HOCl concentration, thus maintaining a stable level of the active disinfectant over a longer period. fao.orgwho.int This equilibrium-driven release mechanism enhances the stability and prolonged efficacy of NaDCC solutions. cdc.govresearchgate.net

The available chlorine content of commercial anhydrous NaDCC is typically between 62% and 64%, while the dihydrate form contains 55% to 56%. who.int This means that to achieve a specific concentration of free available chlorine, a correspondingly larger amount of NaDCC is required compared to using elemental chlorine. fao.org For instance, to obtain 1 mg/L of free available chlorine, approximately 1.6 mg/L of anhydrous NaDCC or 1.8 mg/L of the dihydrate form is needed. who.int

The dissolution of NaDCC in water establishes a complex equilibrium system involving multiple chemical species. fao.orghubspotusercontent10.net This system includes six chlorinated isocyanurates and four non-chlorinated isocyanurates and their respective ions. inchem.orghubspotusercontent10.net The precise distribution of these species is dependent on several factors, including the total concentration of available chlorine, the total concentration of isocyanurates, the pH of the solution, and the temperature. fao.org

These equilibria are established very rapidly, on the order of seconds. chlorun.com The chlorinated isocyanurates, such as monochloroisocyanurate and dichloroisocyanurate, serve as the "reservoir" of chlorine. fao.orgcdc.gov As hypochlorous acid is consumed, these chlorinated compounds quickly dissociate to release more HOCl, thereby maintaining the disinfecting power of the solution. fao.orgwho.int

The ultimate decomposition product of NaDCC in water, after all the active chlorine has been consumed, is cyanuric acid or its sodium salt. who.int Cyanuric acid is a stable compound that is resistant to further hydrolysis. fao.org

The following table summarizes the key chemical species involved in the aqueous equilibria of sodium dichloroisocyanurate:

| Species Type | Examples | Role in the System |

| Active Chlorine | Hypochlorous Acid (HOCl), Hypochlorite Ion (OCl⁻) | Primary antimicrobial agents. fao.org |

| Chlorinated Isocyanurates | Dichloroisocyanurate, Monochloroisocyanurate | Act as a reservoir of chlorine, releasing HOCl as it is consumed. fao.orgcdc.gov |

| Non-Chlorinated Isocyanurates | Cyanuric Acid, Sodium Cyanurate | The final, stable end-products of the hydrolysis and disinfection reactions. who.int |

This dynamic equilibrium ensures a sustained release of the active disinfectant, making NaDCC a reliable and effective choice for water disinfection.

Oxidative Degradation Pathways of Microorganisms

The antimicrobial efficacy of sodium dichloroisocyanurate is attributed to the strong oxidizing power of the hypochlorous acid it generates in solution. nih.govfrontiersin.org This potent oxidizing agent indiscriminately attacks various cellular components of microorganisms, leading to their inactivation and death.

One of the primary targets of hypochlorous acid is the cell membrane of microorganisms. nih.govfrontiersin.orgnih.gov The oxidative action of HOCl can damage the lipids and proteins embedded within the cell membrane, leading to a loss of structural integrity and increased permeability. mdpi.com This disruption allows the entry of the disinfectant and other harmful substances into the cell, while also causing the leakage of essential intracellular components. mdpi.com

Once inside the cell, hypochlorous acid can continue its destructive path by damaging various organelles. researchgate.net This can include the disruption of metabolic processes within mitochondria and the degradation of other vital cellular structures, ultimately leading to cell death.

Hypochlorous acid also exerts a significant damaging effect on the fundamental molecules of life: nucleic acids (DNA and RNA) and proteins. nih.govfrontiersin.orgnih.gov The oxidative properties of HOCl can lead to the denaturation of proteins by altering their three-dimensional structure, which is essential for their function. researchgate.netpipettejockey.com This includes the inactivation of critical enzymes necessary for cellular metabolism and survival. mdpi.com

Furthermore, HOCl can react with and damage nucleic acids. researchgate.netpipettejockey.com This can result in mutations, strand breaks, and other forms of genetic damage that inhibit replication and protein synthesis, ultimately proving lethal to the microorganism. Research has shown that even low concentrations of HOCl can significantly inhibit DNA synthesis. mdpi.com

The multi-targeted and non-specific nature of this oxidative attack makes it difficult for microorganisms to develop resistance, contributing to the broad-spectrum effectiveness of sodium dichloroisocyanurate as a disinfectant. nih.govfrontiersin.org

Formation of Disinfection By-products (DBPs) in Organic-Rich Matrices

While sodium dichloroisocyanurate is an effective disinfectant, its use in water containing natural organic matter (NOM) can lead to the formation of disinfection by-products (DBPs). rsc.org These compounds are formed from the reaction of the active chlorine species (hypochlorous acid) with organic precursors present in the water. rsc.orgnih.gov

The formation of DBPs is a concern in water treatment, as some of these compounds have been identified as potentially harmful to human health. nih.gov The types and concentrations of DBPs formed depend on various factors, including the concentration and nature of the NOM, the dose of the disinfectant, water temperature, and pH. researchgate.net

One of the most well-known groups of DBPs are trihalomethanes (THMs), which include compounds like chloroform (B151607), bromoform, bromodichloromethane (B127517), and dibromochloromethane. nih.gov Research has shown that the use of NaDCC can lead to the formation of THMs, although in some cases, the levels may be lower compared to disinfection with sodium hypochlorite under similar conditions. nih.goviwaponline.com

In addition to THMs, the use of NaDCC in bromide-containing waters, such as seawater or some estuarine waters, can lead to the formation of brominated DBPs (Br-DBPs). researchgate.net Studies have identified a variety of Br-DBPs, some of which had not been previously reported, highlighting the complex chemistry that can occur during the disinfection of organic-rich matrices. researchgate.net The toxicological properties of many of these newly identified DBPs are still unknown. researchgate.net

It is important to note that the presence of cyanuric acid from the hydrolysis of NaDCC can influence the formation of DBPs. While cyanuric acid stabilizes the free chlorine, it can also affect the reaction kinetics with organic matter. chlorun.com Strategies to mitigate DBP formation include optimizing the disinfectant dose and using pre-treatment methods to reduce the concentration of organic precursors in the water before disinfection. uq.edu.au

The following table provides a summary of key aspects related to DBP formation with NaDCC:

| Factor | Influence on DBP Formation |

| Natural Organic Matter (NOM) | Serves as the primary precursor for DBP formation. rsc.org |

| Disinfectant Dose | Higher doses can lead to increased DBP formation. researchgate.net |

| Bromide Concentration | Promotes the formation of more toxic brominated DBPs. researchgate.net |

| pH and Temperature | Can influence the rate and types of DBPs formed. iwaponline.com |

Further research is ongoing to better understand the formation pathways and potential health effects of the diverse range of DBPs that can be generated during water disinfection with sodium dichloroisocyanurate.

Trihalomethane (THM) Formation Dynamics

The use of sodium dichloroisocyanurate (NaDCC) as a disinfectant in water treatment leads to the formation of trihalomethanes (THMs), a group of disinfection byproducts (DBPs), through the reaction of chlorine with natural organic matter (NOM). nih.govresearchgate.net The dynamics of THM formation are complex and influenced by the unique chemistry of NaDCC, which releases hypochlorous acid (HOCl) in a controlled manner mediated by cyanurate molecules. mdpi.com

Studies comparing NaDCC with traditional free chlorine (FC) sources like sodium hypochlorite have shown that NaDCC can lead to different THM formation profiles. In some cases, NaDCC has been found to produce lower total THM (TTHM) concentrations than FC under similar conditions. For instance, in one study, the TTHM formation from NaDCC was 307.6 µg L⁻¹ compared to 327.8 µg L⁻¹ from FC. nih.gov Similarly, brominated THMs (Br-THMs) were found to be 198 µg L⁻¹ for NaDCC and 226.7 µg L⁻¹ for FC. nih.gov

The formation of THMs is a time-dependent process, with concentrations generally increasing with longer reaction times. mdpi.com For example, one study demonstrated a more than threefold increase in THM levels, from 45.2 μg/L at 24 hours to 173.02 μg/L at 168 hours. mdpi.com Chloroform is typically the predominant THM species formed, especially in waters with low bromide content. mdpi.com

Interactive Table: Comparison of THM Formation between Sodium Dichloroisocyanurate (NaDCC) and Free Chlorine (FC)

| Disinfectant | Total THM (µg/L) | Brominated THMs (µg/L) |

| NaDCC | 307.6 | 198 |

| Free Chlorine (FC) | 327.8 | 226.7 |

This table is based on data from a study comparing THM formation in indoor swimming pools. nih.gov

Influence of Water Quality Parameters on DBP Formation

The formation of disinfection byproducts (DBPs), including trihalomethanes (THMs), during water treatment with sodium dichloroisocyanurate (NaDCC) is significantly influenced by various water quality parameters. researchgate.netaksaray.edu.tr Understanding these influences is crucial for managing DBP formation.

pH: The pH of the water is a critical factor. mdpi.com Generally, an increase in pH leads to higher THM formation. mdpi.comdtu.dk This is particularly evident for brominated THMs (Br-THMs), where formation can increase sharply at pH values above 7.5. researchgate.net For instance, one study found that the total Br-THMs increased from 64.6 µg L⁻¹ to 190 µg L⁻¹ as the pH rose from 5.0 to 9.0 when using NaDCC. nih.gov Conversely, lower pH conditions tend to favor the formation of other DBPs like haloacetic acids (HAAs) and haloacetonitriles (HANs). dtu.dk

Natural Organic Matter (NOM): The concentration and character of natural organic matter (NOM) are primary drivers of DBP formation. nih.govresearchgate.netresearchgate.net Higher concentrations of dissolved organic carbon (DOC), a measure of NOM, generally lead to increased THM formation. mdpi.com The chemical characteristics of NOM, such as its aromaticity (indicated by SUVA254 values), also play a significant role, with more aromatic NOM being more reactive in forming THMs. researchgate.netaksaray.edu.trresearchgate.net However, at very high dosages of NOM, an inhibitory effect on THM formation has been observed. nih.gov

Bromide Concentration: The presence of bromide ions (Br⁻) in water directly impacts the speciation of DBPs. iwaponline.com Increasing bromide concentrations lead to a shift from chlorinated DBPs to more brominated forms, which can be of greater health concern. iwaponline.com With rising bromide levels, the formation of brominated THMs like bromodichloromethane and dibromochloromethane is enhanced, while chloroform formation is inhibited. iwaponline.com

Temperature: Higher water temperatures generally increase the rate of chemical reactions, leading to greater formation of THMs. witpress.com

Disinfectant Dose and Contact Time: The formation of DBPs is also influenced by the disinfectant dose and the contact time. mdpi.com Higher chlorine doses and longer reaction times typically result in higher concentrations of THMs and HAAs. mdpi.com

Interactive Table: Effect of pH on Total Brominated THM Formation with NaDCC

| pH | Initial Total Br-THMs (µg/L) | Final Total Br-THMs (µg/L) |

| 5.0 | 64.6 | - |

| 9.0 | - | 190 |

This table illustrates the significant increase in brominated THM formation as pH increases, based on data from a study using NaDCC. nih.gov

Advanced Research Applications and Methodological Contributions of Sodium Dichloroisocyanurate

Water Treatment System Enhancements

The efficacy of NaDCC in water treatment extends from household applications to large-scale industrial systems. Research has focused on its ability to control microbial growth, particularly biofilms, and its performance under challenging water quality conditions.

Biofilm Control and Eradication in Waterlines and Plumbing Systems

Biofilms, which are communities of microorganisms attached to surfaces, present a significant challenge in maintaining the hygiene of water systems. ajol.info NaDCC has been identified as a promising agent for the control and eradication of these resilient structures. nadcctablet.com In healthcare settings, drain and plumbing systems can act as reservoirs for pathogens embedded within biofilms. nih.gov Research has demonstrated that NaDCC is highly effective at killing microorganisms within these biofilms. nih.gov One study found that a NaDCC product achieved a log reduction of ≥ 8.70 against Pseudomonas aeruginosa biofilm in just one minute, significantly outperforming peracetic acid and sodium hypochlorite (B82951). nih.gov

The application of NaDCC has also been explored in dental unit waterlines (DUWL), which are susceptible to biofilm formation due to their narrow-bore tubing and periods of water stagnation. ajol.infojournalcra.com While specific studies on NaDCC's kinetics in DUWL are emerging, the need for effective disinfectants to control this contamination is well-established. ajol.infonih.govnih.gov Furthermore, in agricultural contexts, such as broiler production, the addition of NaDCC to drinking water pipes (B44673) has been shown to improve water cleanliness by reducing microbial levels within the waterline biofilm. frontiersin.orgnih.gov The compound's ability to release hypochlorous acid allows it to penetrate and disrupt the biofilm matrix, making it a versatile tool for maintaining the safety of various water distribution systems. nadcctablet.com

Table 1: Comparative Efficacy of Disinfectants Against P. aeruginosa Biofilm

| Disinfectant | Log Reduction (CFU) | Contact Time |

|---|---|---|

| Sodium Dichloroisocyanurate (NaDCC) | ≥8.70 | 1 minute |

| Peracetic Acid (PAA) | 3.82 | 1 minute |

| Sodium Hypochlorite (Bleach) | 3.78 | 1 minute |

Data sourced from a study on the eradication of P. aeruginosa biofilm. nih.gov

Household Water Treatment Technologies and Effectiveness

NaDCC tablets are a widely adopted technology for point-of-use household water treatment, particularly in low-resource settings. nih.govaquatabs.com They offer advantages over sodium hypochlorite solutions, such as ease of storage, handling, and dosing. researchgate.net Numerous studies have confirmed their microbiological effectiveness.

A randomized controlled trial in Dhaka, Bangladesh, assessed the routine use of NaDCC tablets in households. nih.govaquatabs.comajtmh.org The study found a significant reduction in thermotolerant coliforms (TTCs) in stored drinking water in households using NaDCC compared to a control group. nih.govaquatabs.comajtmh.org Specifically, 61.7% of water samples from the intervention households met the World Health Organization (WHO) guideline of 0 TTCs per 100 mL, whereas none of the control household samples met this standard. nih.govaquatabs.comajtmh.org Another study in Ghana also reported that NaDCC tablets effectively improved water quality, with Escherichia coli being found in only 8% of intervention households' stored water at the final evaluation, compared to 54% in control households. nih.gov

The chemistry of NaDCC contributes to its effectiveness. It releases hypochlorous acid, a potent microbicide, upon dissolution in water. nih.govyuncangchemical.com Unlike sodium hypochlorite which releases all its free available chlorine immediately, NaDCC initially releases about half, with the rest held in reserve and released as the initial chlorine is consumed. nih.govmdpi.com This "reservoir chlorine" feature is particularly advantageous in waters with high organic loads. nih.gov

Table 2: Microbiological Effectiveness of NaDCC in Household Water Treatment

| Study Location | Indicator Organism | Intervention Group Result | Control Group Result |

|---|---|---|---|

| Dhaka, Bangladesh | Thermotolerant Coliforms (TTC) | Geometric Mean: 2.8 TTC/100mL | Geometric Mean: 604.1 TTC/100mL |

| Dhaka, Bangladesh | Samples meeting WHO Guideline (0 TTC/100mL) | 61.7% | 0% |

| Tamale, Ghana | Escherichia coli in stored water (final evaluation) | 8% of households | 54% of households |

Data compiled from randomized controlled trials. nih.govnih.govaquatabs.comajtmh.org

Industrial Circulating Water Treatment Efficacy

In industrial settings, NaDCC is a crucial component in treating circulating water systems, such as those in cooling towers and boilers. xingfeichemical.comhxinmaterial.comchemger.com Its primary function is to control microbial growth, including bacteria, algae, and fungi, which can lead to biofouling, reduced heat transfer efficiency, and corrosion. xingfeichemical.comchemger.comjinhetec.com

The mechanism of action involves the release of hypochlorous acid (HOCl), a strong oxidant that effectively kills a wide range of microorganisms. xingfeichemical.com This helps in preventing the formation of biofilms, slime, and algae, thereby maintaining the operational efficiency and longevity of industrial equipment. xingfeichemical.comjinhetec.com The slow-release property of NaDCC ensures a continuous disinfection effect, which can reduce the frequency of dosing compared to other chlorine-based disinfectants. xingfeichemical.comhxinmaterial.com Its applications extend to various process waters to ensure quality and purity. xingfeichemical.comhxinmaterial.com The use of NaDCC is considered a cost-effective and stable option for maintaining hygiene standards in industrial water systems. xingfeichemical.com

Disinfection of Drinking Water in Varying Turbidity and Organic Carbon Conditions

The effectiveness of any disinfectant can be challenged by the quality of the source water, particularly by turbidity and the concentration of total organic carbon (TOC). mdpi.com Research has been conducted to understand the performance of NaDCC under such variable conditions.

A laboratory study compared the residual maintenance of NaDCC, sodium hypochlorite (NaOCl), and chlorine dioxide (ClO₂) in waters with turbidities ranging from 0 to 300 Nephelometric Turbidity Units (NTU) and varying TOC concentrations. mdpi.comresearchgate.net The results showed that NaDCC and NaOCl had similar decay rates for free chlorine. mdpi.comresearchgate.net With an initial dose of 2 mg/L, NaDCC was able to maintain a free chlorine residual of ≥0.2 mg/L at turbidities up to 100 NTU. mdpi.comresearchgate.net This performance supports the WHO recommendation of using a 4 mg/L dose for waters with turbidity between 10 and 100 NTU to ensure an adequate residual over 24 hours. mdpi.com

Concerns about the formation of disinfection by-products (DBPs), such as trihalomethanes (THMs), have also been investigated. A study in Tanzania analyzed THM production in waters from various sources with turbidities up to 888.5 NTU after treatment with NaDCC. nih.gov The study found that even in these challenging conditions, THM concentrations did not exceed WHO guideline values at 1, 8, and 24 hours after treatment. nih.gov

Table 3: Residual Disinfectant Maintenance at 24 Hours in Varying Turbidity

| Disinfectant | Initial Dose | Turbidity Level | Residual Maintained (≥0.2 mg/L) |

|---|---|---|---|

| Sodium Dichloroisocyanurate (NaDCC) | 2 mg/L | 100 NTU | Yes |

| Sodium Hypochlorite (NaOCl) | 2 mg/L | 30 NTU | Yes |

| Chlorine Dioxide (ClO₂) | 4 mg/L | Up to 100 NTU | Yes (except at zero turbidity) |

Data from a comparative laboratory study. mdpi.comresearchgate.net

Innovative Disinfection Methodologies

Beyond water treatment, NaDCC is a key disinfectant in healthcare environments. Research in this area focuses on its surface disinfection capabilities, including the kinetics of its action on various materials.

Surface Disinfection Kinetics on Diverse Materials in Healthcare Environments

The disinfection of surfaces in healthcare facilities is critical for preventing nosocomial infections. oatext.com NaDCC is a broad-spectrum disinfectant used for this purpose, particularly in cases involving resilient pathogens like Clostridium difficile spores. oatext.com The effectiveness of NaDCC is dependent on the concentration of hypochlorous acid, the nature of the surface material, and the application method. oatext.com

A study evaluated the disinfection efficacy of NaDCC on four common hospital surfaces: mattress cover, melamine (B1676169), glass, and Formica®. oatext.com The study suggested that the nature of the surface can influence the concentration of active disinfectant molecules. oatext.com Another study compared NaDCC with Perasafe against C. difficile and Bacillus atrophaeus spores on stainless steel and polyvinyl chloride (PVC) surfaces. nih.gov It found that at a concentration of 1000 ppm available chlorine, NaDCC showed lower log reduction factors in viable counts after 10 minutes compared to Perasafe. nih.gov

The presence of an organic load, or "dirty conditions," also impacts disinfection kinetics. Research on the bactericidal efficacy of NaDCC against S. aureus strains on surfaces showed that while a 1000 ppm solution was effective within 30 seconds on clean surfaces, a contact time of up to 2 minutes was required under dirty conditions. ifh-homehygiene.org A study evaluating three sporicidal disinfectants in patient rooms found that surfaces disinfected with NaDCC had the lowest mean bacterial colony counts compared to those treated with peracetic acid/hydrogen peroxide and electrolyzed water. nih.gov

Table 4: Log Reduction of Spores by Disinfectants on Different Surfaces (10-minute exposure)

| Disinfectant | Organism | Surface | Mean Log10 Reduction |

|---|---|---|---|

| NaDCC (1000 ppm available chlorine) | C. difficile | Stainless Steel | 0.7 - 1.5 |

| NaDCC (1000 ppm available chlorine) | B. atrophaeus | PVC | 0.7 - 1.5 |

| Perasafe | C. difficile | Stainless Steel | 6.0 |

| Perasafe | B. atrophaeus | PVC | 5.5 |

Data from a comparative study on sporicidal activity. nih.gov

Antimicrobial Efficacy Against Specific Pathogens and Spores (e.g., Clostridium difficile, Pseudomonas aeruginosa, Escherichia coli, Salmonella, Staphylococcus aureus, Fungi, Protozoa)

Sodium dichloroisocyanurate (NaDCC) exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including bacterial spores, vegetative bacteria, fungi, and protozoa. Its efficacy stems from the release of free available chlorine (FAC) in the form of hypochlorous acid (HOCl) when dissolved in water.

Clostridium difficile spores , a major cause of hospital-associated diarrhea, are notably resistant to many disinfectants. However, studies have demonstrated the sporicidal activity of NaDCC. Research has shown that exposure to NaDCC can lead to significant reductions in C. difficile spore viability. For instance, exposure to 500 ppm NaDCC for 10 minutes resulted in a 4-6 log10 reduction in viability across various PCR ribotypes of C. difficile. researchgate.net Another study investigating the decontamination of stainless steel surfaces contaminated with C. difficile spores found that wiping with a detergent followed by wiping with 1,000 ppm NaDCC achieved a 4.00-log10 reduction. nih.gov The inclusion of detergent and the mechanical action of wiping were found to be crucial factors in enhancing the sporicidal efficacy of NaDCC. nih.govresearchgate.net

Pseudomonas aeruginosa , a bacterium known for its ability to form biofilms, has also been a subject of NaDCC efficacy studies. Research has shown that NaDCC is effective against both planktonic cells and biofilms of P. aeruginosa. nih.govresearchgate.net One study found that a 60% dilution of a standard NaDCC solution was effective in treating both forms of the bacterium. nih.gov In a comparative study, NaDCC demonstrated a 2.0 log reduction in P. aeruginosa concentration, outperforming chlorine which yielded a 1.6-log reduction. researchgate.net Furthermore, a hospital-grade NaDCC product was successful in achieving a ≥8.70 log10 reduction of P. aeruginosa biofilm with a one-minute contact time, proving significantly more effective than peracetic acid and sodium hypochlorite under the same conditions. nih.gov

Escherichia coli , a common indicator of fecal contamination, is readily inactivated by NaDCC. Studies have shown that NaDCC can achieve a minimum of 5.9-log removal of E. coli on various surfaces. acs.orgresearchgate.net The addition of NaDCC to broiler drinking water systems has been shown to significantly reduce the levels of E. coli. frontiersin.org A study assessing the sterilization of cultured E. coli samples found that one tablet of NaDCC per 50 ml was sufficient to kill the bacteria. jmb.or.kr

The efficacy of NaDCC against Salmonella has also been documented. One study demonstrated that a 0.3% NaDCC solution effectively kills Salmonella even at -10°C after only one minute of treatment. frontiersin.org Another study investigated the impact of NaDCC in wash water for minimally processed lettuce and found that concentrations above 10 mg/l effectively prevented the transfer of Salmonella Typhimurium. oup.com Research on Salmonella Enteritidis SE86, a strain known for its resistance, showed that it was more resistant to sodium hypochlorite than other serovars, highlighting the importance of using appropriate concentrations of chlorine-releasing compounds like NaDCC. nih.gov

Staphylococcus aureus , including methicillin-resistant Staphylococcus aureus (MRSA), is susceptible to NaDCC. Suspension tests have shown that NaDCC can cause a >5 log reduction in viable counts of S. aureus within 5 minutes. ifh-homehygiene.orgresearchgate.net Minimum inhibitory concentration (MIC) tests revealed no significant difference in the susceptibility of MSSA and MRSA isolates to NaDCC. ifh-homehygiene.org However, the efficacy can be reduced in the presence of organic matter, and against biofilms, higher concentrations or longer contact times may be necessary. ifh-homehygiene.orgresearchgate.netifh-homehygiene.org

NaDCC also demonstrates significant antifungal activity . It has been shown to inhibit the growth of various fungi, including Candida albicans and plant pathogenic fungi like Penicillium expansum, Fusarium oxysporum, Colletotrichum gloeosporioides, and Phytophthora sp. nih.govresearchgate.netthejcdp.com A study on pears showed that a combined treatment of 0.2 kGy of gamma irradiation and 70 ppm of NaDCC had a synergistic antifungal effect against P. expansum. nih.govresearchgate.net Against Candida albicans, NaDCC was found to be effective at all tested concentrations, while calcium hydroxide (B78521) was ineffective. thejcdp.com

The antiprotozoal efficacy of NaDCC has been demonstrated against several common food-borne intestinal protozoa. A study showed that a 1g/l NaDCC solution caused a 100% reduction in the viability of Entamoeba histolytica and Giardia lamblia, and also showed significant efficacy against Cryptosporidium, Cyclospora, and Microsporidia. nih.govresearchgate.net

Interactive Data Table: Antimicrobial Efficacy of Sodium Dichloroisocyanurate (NaDCC)

| Pathogen | Growth Mode | Substrate/Medium | NaDCC Concentration | Contact Time | Log Reduction | Reference |

| Clostridium difficile | Spores | Stainless Steel | 1,000 ppm | 20 min | 4.00 | nih.gov |

| Clostridium difficile | Spores | Solution | 500 ppm | 10 min | 4-6 | researchgate.net |

| Pseudomonas aeruginosa | Biofilm | CDC Biofilm Reactor | Hospital-grade product | 1 min | ≥8.70 | nih.gov |

| Pseudomonas aeruginosa | Planktonic & Biofilm | Solution | 60% dilution of standard solution | Not specified | Effective treatment | nih.gov |

| Escherichia coli | Planktonic | Stainless Steel | 0.5% chlorine | 15 min | >5.9 | acs.orgresearchgate.net |

| Salmonella Typhimurium | Planktonic | Wash water | >10 mg/l | Not specified | Prevention of transfer | oup.com |

| Staphylococcus aureus | Planktonic | Suspension | Not specified | 5 min | >5 | ifh-homehygiene.orgresearchgate.net |

| Candida albicans | Planktonic | Agar | 0.15% - 0.9% | Not specified | Effective inhibition | thejcdp.com |

| Entamoeba histolytica | Cysts | Solution | 1 g/l | 1-2 hours | 100% reduction | nih.gov |

| Giardia lamblia | Cysts | Solution | 1 g/l | 1-2 hours | 100% reduction | nih.gov |

Comparative Analysis with Other Disinfectants in Controlled Research Settings

In controlled research settings, sodium dichloroisocyanurate (NaDCC) has been compared with other common disinfectants, most notably sodium hypochlorite (bleach), but also peracetic acid and others. These studies provide valuable insights into its relative efficacy, stability, and performance under various conditions.

A key advantage of NaDCC over sodium hypochlorite is its greater stability, particularly in the presence of organic matter. One study highlighted that NaDCC at 10,000 ppm demonstrated disinfectant activity in the presence of 70% serum, whereas sodium hypochlorite required a much lower organic load (20% serum) to show similar activity. researchgate.net This suggests that NaDCC may maintain its efficacy better in real-world scenarios where surfaces are not perfectly pre-cleaned.

In a study comparing four chlorine solutions (sodium hypochlorite, NaDCC, high-test hypochlorite, and generated hypochlorite) for surface disinfection, all were found to be similarly efficacious against E. coli and the Ebola surrogate Phi6, achieving significant log reductions. acs.orgresearchgate.net This indicates that for certain applications, the choice of chlorine source may be less critical than the available chlorine concentration and contact time.

However, in the context of biofilm eradication, NaDCC's performance can vary compared to other disinfectants. A study on Staphylococcus aureus biofilms found that bleach (sodium hypochlorite) at 5000 ppm free available chlorine completely eradicated biofilms within 10 minutes, while NaDCC was less effective. ifh-homehygiene.org Conversely, a different study on Pseudomonas aeruginosa biofilms showed a hospital-grade NaDCC product to be significantly more effective than both peracetic acid and bleach, achieving a total log reduction of ≥8.70 compared to 3.82 and 3.78 for peracetic acid and bleach, respectively. nih.gov These contrasting findings underscore the importance of pathogen- and biofilm-specific considerations when selecting a disinfectant.

Against Candida albicans, NaDCC was found to be highly effective, whereas calcium hydroxide, another agent used in some applications, was completely ineffective. thejcdp.com When NaDCC was combined with calcium hydroxide, the efficacy was less than that of NaDCC alone. thejcdp.com

In a study evaluating disinfectants against Salmonella Typhimurium at low temperatures, a 0.3% NaDCC solution was the most effective and rapid-acting agent, achieving 100% bactericidal activity within 1 minute at all tested temperatures, including -10°C. nih.gov In contrast, 0.1% glutaraldehyde (B144438) was highly temperature-sensitive and largely ineffective at lower temperatures. nih.gov

Interactive Data Table: Comparative Efficacy of NaDCC and Other Disinfectants

| Pathogen | Disinfectants Compared | Substrate/Medium | Key Finding | Reference |

| E. coli & Phi6 | NaDCC, Sodium Hypochlorite, High-Test Hypochlorite, Generated Hypochlorite | Stainless Steel, Tarp, Nitrile | All four chlorine types were similarly efficacious. | acs.orgresearchgate.net |

| Staphylococcus aureus Biofilm | NaDCC, Sodium Hypochlorite | 96-well plate | Sodium hypochlorite (5000 ppm) was more effective at eradicating biofilms than NaDCC. | ifh-homehygiene.org |

| Pseudomonas aeruginosa Biofilm | NaDCC, Peracetic Acid, Sodium Hypochlorite | CDC Biofilm Reactor | NaDCC (≥8.70 log reduction) was significantly more effective than peracetic acid (3.82 log reduction) and sodium hypochlorite (3.78 log reduction). | nih.gov |

| Candida albicans | NaDCC, Calcium Hydroxide | Agar | NaDCC was effective at all concentrations, while calcium hydroxide was ineffective. | thejcdp.com |

| Salmonella Typhimurium | NaDCC, Glutaraldehyde, and others | Suspension | NaDCC (0.3%) was the most effective and rapid-acting, especially at low temperatures (-10°C). | nih.gov |

Advanced Oxidation Processes (AOPs) Utilizing Sodium Dichloroisocyanurate

Sodium dichloroisocyanurate is emerging as a valuable compound in the field of Advanced Oxidation Processes (AOPs), particularly in UV/NaDCC systems for the abatement of emerging contaminants in water.

UV/NaDCC Systems for Emerging Contaminant Abatement

The UV/NaDCC process is a novel AOP that has shown significant promise for water decontamination. acs.orgresearchgate.netnih.gov This system leverages the photolysis of NaDCC by UV irradiation to generate highly reactive radicals capable of degrading a wide range of organic micropollutants. Research has demonstrated that the UV/NaDCC process can be more effective than conventional UV/chlor(am)ine AOPs for the removal of specific emerging contaminants. acs.orgresearchgate.netnih.gov

A key advantage of the UV/NaDCC system is its superior degradation efficiency in various water matrices. Kinetic model analyses have revealed that this process can outperform conventional UV/chlor(am)ine systems, leading to significant energy savings of up to 96% per order of magnitude of contaminant removal. acs.orgresearchgate.netnih.gov This enhanced performance is attributed to the unique chemical properties of NaDCC, which is described as a well-balanced compound between hypochlorite and monochloramine, possessing significant UV absorption and a medium intrinsic quantum yield. acs.orgresearchgate.netnih.gov

Generation and Role of Hydroxyl Radicals and Reactive Chlorine Species in AOPs

The efficacy of the UV/NaDCC process lies in its ability to generate a greater abundance of both hydroxyl radicals (•OH) and reactive chlorine species (RCSs) compared to traditional UV/chlor(am)ine systems. acs.orgresearchgate.netnih.gov The primary RCSs produced include chlorine atoms (Cl•), chlorine monoxide radicals (ClO•), and dichlorine radical anions (Cl2•−). acs.orgresearchgate.net

These reactive species attack and degrade emerging contaminants through various mechanisms. Hydroxyl radicals and amino radicals (•NH2), also formed in the process, primarily react via hydrogen atom transfer (HAT) and radical adduct formation. acs.orgresearchgate.netnih.gov Chlorine atoms contribute to degradation mainly through HAT and single electron transfer, while chlorine monoxide radicals also play a role through HAT. acs.orgresearchgate.netnih.gov The combined action of these diverse and highly reactive species results in a more potent and efficient degradation of a broad spectrum of emerging contaminants. The UV/free chlorine process, in general, relies on •OH and Cl• for substantial degradation of micropollutants like benzoic acid, with the roles of other species such as Cl2•- and O•- being negligible. nih.gov

Novel Chemical Synthesis and Catalysis

Beyond its applications in disinfection and water treatment, sodium dichloroisocyanurate has been investigated as a reagent in novel chemical syntheses, particularly in the field of catalysis.

Selective Catalytic Chlorination of Terpenic Olefins

A significant application of NaDCC in synthetic chemistry is its use as an efficient and eco-friendly chlorine donor for the selective catalytic chlorination of terpenic olefins. nih.govdntb.gov.uarsc.orgsciprofiles.com Terpenes are a large and diverse class of naturally occurring organic compounds, and their functionalization is of great interest for the synthesis of high-value-added products.

Research has demonstrated a simple, mild, and efficient method for this transformation using a combination of NaDCC and a Lewis acid catalyst, such as iron(II) chloride (FeCl2). nih.govrsc.orgsciprofiles.com This catalytic system exhibits high selectivity towards the formation of new allylic and vinylic chlorinated derivatives of terpenic olefins, with good to excellent yields. nih.govrsc.org The reaction proceeds under mild conditions with shorter reaction times compared to other methods. nih.govrsc.org

The choice of catalyst and its stoichiometry are crucial for controlling the selectivity of the chlorination reaction. nih.govrsc.org Studies using various Lewis acids have shown that chlorinated metal salts like FeCl2, iron(III) chloride (FeCl3), and tin(II) chloride (SnCl2) provide a controllable approach to the chlorination. nih.govrsc.org The homogeneous catalytic system has also shown good reusability, with its catalytic conversion being dependent on the free available chlorine content in the reaction medium. nih.govrsc.orgresearchgate.net NaDCC is considered an advantageous reagent for these laboratory-scale reactions due to its high stability, ease of handling, and cost-effectiveness compared to other chlorine sources. nih.gov

Investigation of Lewis Acid Catalysts in NaDCC-mediated Reactions

Sodium dichloroisocyanurate (NaDCC) has been identified as a cost-effective, stable, and easy-to-handle chlorine donor for various chemical transformations. nih.govrsc.org Its utility can be significantly enhanced when used in combination with Lewis acid catalysts, which act as electron-pair acceptors to increase the reactivity of a substrate. nih.govwikipedia.org Research has focused on developing simple and efficient pathways for selective catalytic chlorination by pairing NaDCC with readily available Lewis acids. nih.gov

A notable application is the selective catalytic chlorination of terpenic olefins, which are naturally occurring organic compounds. nih.govrsc.org In these reactions, the combination of NaDCC with a Lewis acid catalyst, such as iron(II) chloride (FeCl₂), has been shown to proceed under mild conditions, with short reaction times and high selectivity, yielding high-value chlorinated derivatives. nih.govrsc.org The investigation into this catalytic system has explored various parameters to optimize the reaction, including the effects of pH, solvent, and stoichiometry. nih.gov

The choice and amount of the Lewis acid catalyst were found to be critical for controlling the selectivity of the chlorination reaction. nih.govrsc.org Studies using carvone (B1668592) as a model substrate demonstrated that in the absence of a Lewis acid like FeCl₂, the conversion rate with NaDCC alone is poor. nih.gov However, the introduction of FeCl₂ significantly enhances the conversion of carvone. The stoichiometry of the catalyst was identified as a determining factor for achieving controllable selectivity towards specific products, such as allylic and vinylic chlorides. nih.govrsc.org Researchers examined the effects of different chlorinated Lewis acids (MClₓ), including iron(II) chloride (FeCl₂), iron(III) chloride (FeCl₃), and tin(II) chloride (SnCl₂), finding them effective for a controllable chlorination process. nih.govrsc.orgsemanticscholar.org

The catalytic system's effectiveness is also influenced by the nature of the chlorinating agent. When comparing NaDCC with agents like N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaClO) in the presence of FeCl₂, NaDCC demonstrated superior performance, which is attributed to its ability to form 2 moles of hypochlorous acid (HClO) per mole of NaDCC, thereby improving the reaction time. nih.govresearchgate.net The homogeneous catalytic system also showed potential for reusability, with its catalytic conversion dependent on the free available chlorine (FAC) content in the reaction medium. nih.govrsc.org

Table 1: Effect of Lewis Acid Catalyst (FeCl₂) Amount on Carvone Chlorination using NaDCC This table is illustrative, based on descriptive findings from the source. Specific percentages may vary based on detailed experimental data not fully provided in the abstract.

| FeCl₂ Amount (equivalents) | Carvone Conversion | Primary Product Selectivity | Observations |

| 0 | Poor | - | Reaction is very slow without the catalyst. nih.gov |

| < 1.75 | Moderate to High | Favors allylic monochloride | Increasing catalyst amount enhances conversion. nih.gov |

| > 1.75 | High | Increased formation of vinyl allyl dichloride and byproducts | Higher catalyst amounts alter selectivity. nih.gov |

Resource Recovery and Industrial Processes

The escalating volume of electronic waste has created an urgent need for efficient and more environmentally benign methods for recovering valuable metals. mdpi.comresearchgate.net Sodium dichloroisocyanurate has emerged as a key component in novel, water-soluble organic leaching systems for the selective recovery of gold from waste printed circuit boards (WPCBs). mdpi.comresearchgate.net This approach presents a promising alternative to traditional cyanidation, which is highly toxic. nih.gov

The leaching process utilizes NaDCC dissolved in an aqueous solution. mdpi.comscilit.com In this system, NaDCC generates hypochlorous acid (HClO), a strong oxidant. mdpi.comscilit.com The HClO can then react with hydrochloric acid (HCl) to produce chlorine (Cl₂). mdpi.comresearchgate.netscilit.com Both HClO and Cl₂ are capable of oxidizing elemental gold (Au(0)) to its ionic states, Au(I) and Au(III). mdpi.comscilit.com These gold ions then form stable complexes, such as [AuCl₂]⁻ and [AuCl₄]⁻, with chloride ions present in the solution, effectively dissolving the gold. mdpi.comresearchgate.net This method has been shown to be highly effective for treating various gold-containing materials, including electronic waste. google.com

Under laboratory conditions, this NaDCC-based leaching system has demonstrated high efficiency. Studies on gold recovery from the gold fingers of WPCBs have reported achieving a gold leaching efficiency of 96.4%. mdpi.comresearchgate.net This highlights the potential of NaDCC as a safe, economical, and eco-friendly agent for the sustainable recovery of precious metals from secondary sources like e-waste. mdpi.comscilit.com

Optimizing the parameters of the leaching process is crucial for maximizing gold recovery while minimizing the dissolution of less valuable base metals, thereby ensuring high selectivity. mdpi.comminingpedia.cn Key factors influencing the efficiency and selectivity of the NaDCC leaching system include the NaDCC concentration, the pH of the leaching solution, and the temperature. mdpi.com

Effect of NaDCC Concentration: The concentration of NaDCC directly impacts the gold leaching rate. At low concentrations (e.g., 5 mmol/L), the efficiency remains low. mdpi.com Increasing the concentration significantly enhances the leaching speed and yield. For instance, at a concentration of 40 mmol/L, a gold leaching efficiency of 63.9% was achieved within just 5 minutes, reaching 93.8% after 60 minutes, and stabilizing at 96.4% after 3 hours. mdpi.com This rapid leaching is attributed to the fast release of active chlorine species. mdpi.com

Effect of pH: The pH of the solution is a critical factor for selectivity. Gold leaching is significantly more efficient under acidic conditions. mdpi.com Optimal results, with a gold leaching efficiency of 92.2%, were obtained at a pH of 2. mdpi.com At this low pH, the leaching of other metals like copper (Cu), nickel (Ni), aluminum (Al), iron (Fe), and calcium (Ca) was considerably lower, demonstrating the high selectivity of the NaDCC system for gold. mdpi.com For example, at pH 2, the leaching efficiencies for Ni and Cu were 51.4% and 38.7%, respectively, while Al, Fe, and Ca were all below 6%. mdpi.com

Effect of Temperature: Temperature also plays a role in the leaching process. Research indicates that the highest gold leaching efficiency (96.4%) is achieved at room temperature (25°C). mdpi.com As the temperature increases, the efficiency of gold leaching tends to decrease. mdpi.com Conversely, the leaching of some other metals, like copper and nickel, showed different trends with temperature variations. mdpi.com The fact that optimal gold recovery occurs at room temperature is advantageous for industrial applications, as it reduces energy costs and simplifies operational requirements. mdpi.com

Under fully optimized conditions (pH 2, NaDCC concentration of 40 mmol/L, and temperature of 25°C for 3 hours), a gold leaching efficiency of 96.4% was achieved. mdpi.comresearchgate.net In contrast, the efficiencies for other metals were significantly lower: Cu (54.2%), Ni (60.1%), Al (1.5%), Fe (0.8%), and Ca (5.8%). mdpi.com This stark difference underscores the excellent selectivity of the NaDCC leaching agent for gold recovery from WPCBs. mdpi.comresearchgate.net

Table 2: Leaching Efficiency of Various Metals from WPCBs under Optimized Conditions using NaDCC

| Metal | Leaching Efficiency (%) |

| Gold (Au) | 96.4% mdpi.com |

| Nickel (Ni) | 60.1% mdpi.com |

| Copper (Cu) | 54.2% mdpi.com |

| Calcium (Ca) | 5.8% mdpi.com |

| Aluminum (Al) | 1.5% mdpi.com |

| Iron (Fe) | 0.8% mdpi.com |

Environmental Fate and Degradation Products of Sodium Dichloroisocyanurate

Degradation Pathways in Aquatic Environments

When introduced into water, sodium dichloroisocyanurate (NaDCC) undergoes rapid hydrolysis. inchem.orgwho.int This process releases free available chlorine in the form of hypochlorous acid (HOCl), which is the active antimicrobial agent. fao.org The hydrolysis of NaDCC establishes a complex set of equilibria involving multiple chlorinated and non-chlorinated isocyanurates. inchem.orgwho.int The relative concentrations of these species are dependent on factors such as the total available chlorine, the total concentration of isocyanurates, pH, and temperature. who.int

The chemical equilibrium in aqueous solutions of chloroisocyanurates is complex, involving at least seven ionization and six hydrolysis reactions. poolhelp.com Studies have focused on determining the hydrolysis constants of monochloroisocyanurate and dichloroisocyanurate ions to better understand the distribution of chemical species. poolhelp.comacs.org

Formation and Persistence of Cyanuric Acid as a Major Degradation Product

The degradation of sodium dichloroisocyanurate in aquatic environments leads to the formation of cyanuric acid as a major and persistent by-product. who.intfao.org When NaDCC is used for disinfection, it releases chlorine, and the remaining stable molecule is cyanuric acid. earcarecentre.comresearchgate.net This compound is notably stable and does not readily break down further in water, which can lead to its accumulation, particularly in closed systems like swimming pools. fao.orgpalintest.com

The primary function of cyanuric acid in applications like swimming pool maintenance is to stabilize chlorine against degradation from the sun's ultraviolet rays. ncsu.eduapiwater.com It forms a weak, reversible bond with free chlorine, protecting it from photolysis. ncsu.edupoolwater-pro.com However, this stability also means that cyanuric acid persists in the environment. palintest.com While it is not considered to be readily biodegradable in standard laboratory tests, it can be degraded by microorganisms in soil and aquatic systems over time. who.int

The persistence of cyanuric acid can have implications for water quality. High concentrations of cyanuric acid can reduce the efficacy of chlorine as a disinfectant, a phenomenon sometimes referred to as "chlorine lock". palintest.com This necessitates careful management of its levels in treated water. palintest.com

Biodegradability of Cyanuric Acid in Environmental Systems

Cyanuric acid is biodegradable under a range of natural conditions. nih.govnih.gov It is particularly well-degraded in environments with low or zero dissolved oxygen levels, such as in anaerobic activated sludge, sewage, soils, and the muddy bottoms of streams and rivers. nih.govnih.govasm.org Biodegradation also occurs in aerated activated sludge systems, especially those with low dissolved oxygen concentrations. nih.govnih.govasm.org Furthermore, the degradation process can proceed in saline environments, such as in a 3.5% sodium chloride solution. nih.govnih.govasm.org

The primary breakdown products of cyanuric acid biodegradation are carbon dioxide and ammonia (B1221849), which are formed through a hydrolysis reaction. nih.govnih.gov This initial breakdown does not consume oxygen. nih.govnih.gov However, the subsequent nitrification of the released ammonia will create a biological oxygen demand. nih.govnih.gov

Several microorganisms have been identified that can utilize cyanuric acid as a nitrogen source. asm.orgnih.gov Research has identified different metabolic pathways for its degradation. One well-studied pathway in Pseudomonas sp. ADP involves the enzyme cyanuric acid hydrolase (AtzD) which opens the s-triazine ring. nih.gov A more recently discovered and reportedly more prevalent pathway involves the metabolism of cyanuric acid via biuret. nih.govdntb.gov.uaasm.org This pathway also ultimately breaks down cyanuric acid into carbon dioxide and ammonia. researchgate.net The biodegradation of cyanuric acid is important for the remediation of contaminated water and soil. nih.govasm.org

Ecological Implications of By-products

The primary by-product of sodium dichloroisocyanurate degradation, cyanuric acid, can have ecological implications, particularly when it accumulates in aquatic environments. palintest.com High levels of cyanuric acid discharged into local ecosystems can negatively impact aquatic life due to its persistence. palintest.com While generally considered to have low toxicity to aquatic organisms, its accumulation can alter water chemistry. ncsu.edupooloperationmanagement.com

One of the main concerns with elevated cyanuric acid levels is the potential to inhibit the effectiveness of chlorine disinfection. nih.gov This can lead to an increased risk of microbial proliferation in treated water systems. nih.gov In agricultural settings, cyanuric acid, which can be a contaminant in urea-based fertilizers, has been shown to be toxic to certain plants like barley and radishes. pooloperationmanagement.comresearchgate.net

Another potential by-product of concern arises from the reaction of NaDCC with nitrogen-containing compounds. For instance, contact with ammonia can lead to the formation of nitrogen trichloride (B1173362), an explosive compound. earcarecentre.comsciencemadness.org The release of toxic gases, including chlorine and nitrogen trichloride, can also occur during the thermal decomposition of NaDCC. earcarecentre.comaiha.org

Investigative Studies on Accidental Decomposition Reactions

Several incidents involving the accidental decomposition of sodium dichloroisocyanurate have been investigated to understand its thermal hazards. researchgate.net These incidents have highlighted the potential for thermal runaway reactions, explosions, and the release of toxic gases. csb.govyoutube.com

One investigation into a fatal explosion at a chemical facility in Belle, West Virginia, determined that the unexpected thermal decomposition of sodium dichloroisocyanurate dihydrate (NaDCC dihydrate) inside a dryer was the cause. csb.govyoutube.com The investigation revealed that when heated, NaDCC dihydrate can decompose at temperatures much lower than previously thought, releasing toxic chlorine gas and explosive nitrogen trichloride. aiha.orgcsb.gov

Another study examined a toxic gas release that occurred during the mixing of a powder blend containing NaDCC. researchgate.net A thermal runaway reaction was initiated, leading to significant facility damage. researchgate.net Investigations into a fire at a chemical packing facility also pointed to the decomposition of NaDCC dihydrate, likely initiated by heating within a conveyor system. developpement-durable.gouv.fr These studies emphasize that the decomposition temperature can be significantly lower in bulk quantities compared to small-scale laboratory tests. developpement-durable.gouv.fr The findings from these investigations underscore the importance of understanding the reactive hazards of NaDCC, especially when heated or mixed with other materials, and the need for robust safety protocols to prevent accidental decomposition. researchgate.netcsb.gov

Analytical Methodologies for Sodium Dichloroisocyanurate and Its Metabolites

Quantification of Free Available Chlorine

The determination of free available chlorine (FAC) is a key measure of the disinfectant capacity of sodium dichloroisocyanurate solutions.

One common and established method for quantifying FAC is iodometric titration . resource.orgmedigraphic.com The principle of this method involves the oxidation of potassium iodide (KI) by the available chlorine in an acidic medium, which releases an equivalent amount of iodine. resource.org The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, typically using a starch indicator to detect the endpoint, which is marked by the disappearance of the blue-black color. resource.org The concentration of free available chlorine can be calculated from the volume of sodium thiosulfate solution consumed. fao.org

Another approach for determining free chlorine content is UV-Vis absorption spectrophotometry . journalijdr.comjournalijdr.com In aqueous solutions, free chlorine exists as hypochlorous acid (HOCl) and hypochlorite (B82951) ion (OCl⁻), with the equilibrium being pH-dependent. journalijdr.com These species exhibit maximum absorbance at specific wavelengths, approximately 291 nm for OCl⁻ and 292 nm for HOCl. journalijdr.comjournalijdr.com By measuring the absorbance at these wavelengths, the concentration of free chlorine can be determined using a calibration curve prepared from standard solutions. journalijdr.com

The following table summarizes the principles of these two methods:

| Method | Principle | Key Reagents | Endpoint Detection |

| Iodometric Titration | Oxidation of iodide to iodine by free chlorine, followed by titration of iodine with sodium thiosulfate. resource.org | Potassium iodide, Glacial acetic acid, Sodium thiosulfate, Starch indicator. resource.org | Disappearance of blue-black color. resource.org |

| UV-Vis Spectrophotometry | Measurement of the absorbance of hypochlorous acid and hypochlorite ion at their characteristic wavelengths. journalijdr.com | Standard solutions for calibration curve. journalijdr.com | Spectrophotometric measurement at ~291-292 nm. journalijdr.comjournalijdr.com |

Determination of Cyanuric Acid and Other Isocyanurates

The monitoring of cyanuric acid, a stable metabolite of NaDCC, is essential, and chromatographic methods are the most widely used techniques for its determination. who.int

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and common technique for the quantification of cyanuric acid. who.intnih.gov The method's effectiveness is often dependent on the careful control of the mobile phase pH to ensure the accurate detection of cyanuric acid, which can exist in different tautomeric forms. nih.gov

Several HPLC-UV methods have been developed with varying parameters to optimize the separation and detection of cyanuric acid in different sample types. nih.govresearchgate.net A common approach involves using a reverse-phase column, such as a C18 or a phenyl column, with a phosphate (B84403) buffer as the mobile phase. nih.govnih.gov The UV detection wavelength is typically set around 213 nm or 225 nm, where the cyanuric ion exhibits strong absorbance. who.intnih.gov To handle the potential interference from chlorinated isocyanurates, a reducing agent like ascorbic acid can be added to the sample to convert these species to cyanuric acid before analysis. nih.gov

The table below details key parameters from various HPLC-UV methods for cyanuric acid analysis:

| Column Type | Mobile Phase | Detection Wavelength (nm) | Limit of Detection (LOD) | Linear Range (mg/L) | Reference |

| Not Specified | Not Specified | 225 | 0.1 mg/L | Not Specified | who.int |

| Reverse-phase | 95% phosphate buffer: 5% methanol (B129727) (v/v), pH 7.2-7.4 | 213 | 0.05 mg/L | 0.5–125 | nih.gov |

| Phenyl | Phosphate buffer, pH 6.7 | 213 | 0.07 mg/L | Not Specified | researchgate.net |

| Porous Graphitic Carbon (PGC) | Phosphate buffer, pH 9.1 | 213 | 0.02 mg/L | Not Specified | researchgate.net |

| Reverse-phase phenyl | Phosphate buffer in 10% (v/v) MeOH, pH 3.0 | Not Specified | 0.150 mg/L (150 ppb) | Not Specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For the analysis of trace levels of cyanuric acid and other isocyanurates, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC-UV. chromatographyonline.comfood-safety.com These methods are particularly valuable for complex matrices where low detection limits are required. researchgate.netsci-hub.se

LC-MS methods often utilize hydrophilic interaction liquid chromatography (HILIC) for the separation of these polar compounds. researchgate.net The mass spectrometer is typically operated in negative ion electrospray ionization (ESI) mode for the detection of cyanuric acid. researchgate.netresearchgate.net The use of stable isotopically labeled internal standards, such as ¹³C₃-labeled cyanuric acid, can improve the accuracy and precision of quantification by correcting for matrix effects and recovery losses. researchgate.net

The following table summarizes the performance of various LC-MS methods for cyanuric acid determination:

| Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS (negative ion electrospray) | Human Urine | 0.1 mg/L | Not Specified | researchgate.net |

| LC-MS/MS | Egg Powder | 0.05 mg/kg | 0.10 mg/kg | sci-hub.seresearchgate.net |

| LC-MS/MS | Soy Protein | 1.0 mg/kg | 1.50 mg/kg | sci-hub.seresearchgate.net |

| LC-MS/MS | Pork | Not Specified | 20 µg/kg | researchgate.net |

| LC-MS/MS | Fish | Not Specified | 50 µg/kg | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the chemical structure and crystalline form of sodium dichloroisocyanurate.

Infrared Spectroscopy (IR) for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for the structural confirmation of sodium dichloroisocyanurate. fao.org The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of its specific functional groups. nist.gov The spectra of both the anhydrous and dihydrate forms of NaDCC have been well-documented, allowing for their identification and differentiation. fao.org The NIST WebBook provides reference IR spectra for sodium dichloroisocyanurate. nist.gov

X-ray Powder Diffraction (XRD) for Crystalline Form Differentiation

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. carleton.edu It is used to distinguish between different crystalline forms (polymorphs) and to differentiate between the anhydrous and dihydrate forms of sodium dichloroisocyanurate. fao.orgimprovedpharma.com Each crystalline form produces a unique diffraction pattern, characterized by a specific set of peak positions and intensities, which serves as a "fingerprint" for that particular form. improvedpharma.com This technique is essential for quality control and for ensuring the correct crystalline form is used in various applications, as different forms can exhibit different physical properties. americanpharmaceuticalreview.com Data from XRPD can provide information on the phase, purity, and crystallinity of the material. doi.org

UV-Vis Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique for monitoring chemical reactions in real-time. spectroscopyonline.comthermofisher.com The principle is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.comthermofisher.com This relationship allows for the quantitative tracking of reactants, products, or intermediates as a reaction progresses. spectroscopyonline.com

In the context of sodium dichloroisocyanurate, UV-Vis spectroscopy is particularly useful for monitoring the concentration of available chlorine and the degradation product, cyanuric acid.

Chlorine Determination: A common method for quantifying the free chlorine released by NaDCC in solution involves a colorimetric reaction with N,N-diethyl-p-phenylenediamine sulfate (B86663) (DPD). thermofisher.com The reaction produces a pink-colored product with distinct absorption maxima, allowing for its quantification. thermofisher.com

Cyanuric Acid Analysis: The primary degradation product, cyanuric acid, can be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. who.int Studies have utilized specific wavelengths, such as 213 nm and 225 nm, to achieve detection limits as low as 0.05 mg/L. who.int

The following table summarizes key UV-Vis spectroscopic methods used in the analysis of NaDCC and its byproducts.

| Analyte | Methodology | Wavelength | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Free Chlorine | Colorimetric reaction with DPD | 511 nm, 553 nm | Not Specified | thermofisher.com |

| Cyanuric Acid | HPLC with UV detection | 213 nm | 0.05 mg/L | who.int |